molecular formula C7H5BrN2S B13049276 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile

5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile

Cat. No.: B13049276
M. Wt: 229.10 g/mol
InChI Key: PGZOFJIANYJEDJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C7H5BrN2S and a molecular weight of 229.1 g/mol . It is a derivative of pyridine, featuring a bromine atom at the 5-position, a methylsulfanyl group at the 2-position, and a carbonitrile group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile typically involves the bromination of 2-(methylsulfanyl)pyridine-3-carbonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile depends on its application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors, influencing specific pathways .

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

5-bromo-2-methylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C7H5BrN2S/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,1H3

InChI Key

PGZOFJIANYJEDJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=N1)Br)C#N

Origin of Product

United States

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